molecular formula C17H21NO B3171810 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline CAS No. 946698-74-4

4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline

Cat. No.: B3171810
CAS No.: 946698-74-4
M. Wt: 255.35 g/mol
InChI Key: LPAWPINIOZEPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes an aniline group substituted with an isopropyl and methylphenoxy group. It is used in diverse research areas due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline typically involves the reaction of 2-isopropyl-5-methylphenol with 4-chloro-3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Scientific Research Applications

4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2-Isopropyl-5-methylphenoxy)acetyl)amino)benzamide
  • 4-(2-Isopropyl-5-methylphenoxy)piperidine hydrochloride
  • 4-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid

Uniqueness

4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

3-methyl-4-(5-methyl-2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-11(2)15-7-5-12(3)9-17(15)19-16-8-6-14(18)10-13(16)4/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAWPINIOZEPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline
Reactant of Route 3
Reactant of Route 3
4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline
Reactant of Route 4
Reactant of Route 4
4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline
Reactant of Route 5
Reactant of Route 5
4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline
Reactant of Route 6
Reactant of Route 6
4-(2-Isopropyl-5-methylphenoxy)-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.